molecular formula C29H27NO6 B11162059 (2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

Cat. No.: B11162059
M. Wt: 485.5 g/mol
InChI Key: XKWILXCQJFNUJH-DEOSSOPVSA-N
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Description

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzyl group, a dimethyl chromen-2-one moiety, and a phenylpropanoic acid structure, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone . This intermediate is then reacted with various sodium azides to form the desired product.

Industrial Production Methods

This may include the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C29H27NO6/c1-18-22-13-14-25(19(2)27(22)36-29(34)23(18)15-20-9-5-3-6-10-20)35-17-26(31)30-24(28(32)33)16-21-11-7-4-8-12-21/h3-14,24H,15-17H2,1-2H3,(H,30,31)(H,32,33)/t24-/m0/s1

InChI Key

XKWILXCQJFNUJH-DEOSSOPVSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4

Origin of Product

United States

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